molecular formula C12H9NO6 B8755196 4-carboxy-N-(2-carboxyethyl)phthalimide

4-carboxy-N-(2-carboxyethyl)phthalimide

Cat. No.: B8755196
M. Wt: 263.20 g/mol
InChI Key: IKCZSJMNPSDPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-carboxy-N-(2-carboxyethyl)phthalimide is a synthetic N-substituted phthalimide derivative designed for research and development applications. This compound features a phthalimide core linked to a flexible carboxylic acid-terminated chain, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry. Phthalimide derivatives are prominent in pharmaceutical research due to their wide range of biological activities. Similar N-substituted phthalimide-carboxylic acid hybrids have been investigated as potent enzyme inhibitors, such as aldose reductase, which is a target in metabolic disorders and certain oncology research pathways . The structural motif of combining the phthalimide group with carboxylic acid functionalities is a recognized strategy for developing new therapeutic agents, as it can enhance binding affinity to biological targets . Beyond biomedical applications, phthalimide-based structures serve as key monomers in polymer science. They can be incorporated into polymer backbones to modify material properties. Research on analogous compounds shows that phthalimide structures can be used in the synthesis of high-performance materials, such as flame-retardant copolyesters, contributing to enhanced thermal stability and mechanical strength in advanced polymers . The dual carboxylic acid groups on this molecule provide reactive sites for copolymerization or further conjugation, offering researchers a versatile scaffold for creating novel polymeric materials and functional surfaces. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C12H9NO6

Molecular Weight

263.20 g/mol

IUPAC Name

2-(2-carboxyethyl)-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C12H9NO6/c14-9(15)3-4-13-10(16)7-2-1-6(12(18)19)5-8(7)11(13)17/h1-2,5H,3-4H2,(H,14,15)(H,18,19)

InChI Key

IKCZSJMNPSDPNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CCC(=O)O

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 4 Carboxy N 2 Carboxyethyl Phthalimide

Reactivity of the Imide Nitrogen Atom

The chemistry of the imide nitrogen is central to the synthesis and cleavage of the N-alkyl phthalimide (B116566) structure. While 4-carboxy-N-(2-carboxyethyl)phthalimide is an N-substituted imide, understanding the reactivity of the parent phthalimide anion is crucial as it forms the basis of its synthesis via methods like the Gabriel synthesis.

The hydrogen atom attached to the nitrogen in an unsubstituted phthalimide ring is notably acidic. byjus.comquora.com This increased acidity, compared to simple amines or amides, arises from the two adjacent electron-withdrawing carbonyl groups. quora.com These groups delocalize the negative charge of the conjugate base through resonance, stabilizing the resulting phthalimide anion. quora.combyjus.comlibretexts.org

Deprotonation is readily achieved by treatment with a moderately strong base, such as potassium hydroxide (B78521) (KOH), to form the potassium salt of the phthalimide anion. byjus.comunacademy.com This anion is a potent nucleophile and a key intermediate in the synthesis of N-alkyl phthalimides. byjus.com

Key Features of Phthalimide Acidity:

Inductive Effect: The two carbonyl groups withdraw electron density from the N-H bond, weakening it.

Resonance Stabilization: The negative charge on the nitrogen of the conjugate base is shared with both oxygen atoms of the carbonyl groups, significantly stabilizing the anion. byjus.com

pKa: The pKa of phthalimide is approximately 8.3, making it significantly more acidic than typical amides.

The phthalimide anion, generated via deprotonation, is an excellent nucleophile. byjus.com This nucleophilicity is harnessed in the Gabriel synthesis to prepare primary amines. unacademy.com The anion readily participates in nucleophilic substitution reactions (SN2) with primary and some secondary alkyl halides. libretexts.orgyoutube.com This reaction involves the attack of the nucleophilic nitrogen anion on the electrophilic carbon of the alkyl halide, displacing the halide and forming a stable N-alkyl phthalimide. byjus.comunacademy.com The use of the phthalimide anion is advantageous as it prevents the over-alkylation that often plagues the synthesis of primary amines using ammonia (B1221849). byjus.com

The synthesis of this compound itself would involve the reaction of the phthalimide anion derived from trimellitic anhydride (B1165640) (1,2,4-benzenetricarboxylic anhydride) with an appropriate ethyl halide bearing a carboxyl group.

The cleavage of the N-C bond in N-alkyl phthalimides, such as this compound, is a critical step to release the primary amine. This is typically accomplished through hydrolysis or hydrazinolysis. unacademy.com

Hydrolysis: Cleavage can be performed under acidic or basic conditions. libretexts.org

Basic Hydrolysis: This process is analogous to the base-catalyzed hydrolysis of an amide. libretexts.org The hydroxide ion attacks one of the electrophilic carbonyl carbons, leading to the opening of the imide ring to form a phthalamic acid derivative. byjus.com Subsequent intramolecular or intermolecular attack and cleavage release the primary amine and the corresponding phthalate (B1215562) salt. byjus.com However, this method can sometimes result in low yields. byjus.com

Acidic Hydrolysis: This method also cleaves the imide but can be harsh and may not be suitable for molecules with acid-sensitive functional groups. byjus.comlibretexts.org

Hydrazinolysis (Ing-Manske Procedure): This is often the preferred method for cleaving N-alkyl phthalimides due to its milder reaction conditions and higher efficiency. thieme-connect.dethermofisher.com The reaction is typically carried out by refluxing the N-alkyl phthalimide with hydrazine (B178648) (N₂H₄) in a solvent like ethanol. thermofisher.com The mechanism involves the nucleophilic attack of hydrazine on a carbonyl carbon. libretexts.org A series of intramolecular steps follows, leading to the formation of a very stable five-membered cyclic hydrazide (phthalhydrazide) and the liberation of the desired primary amine. libretexts.org

Cleavage MethodReagent(s)ConditionsByproductAdvantagesDisadvantages
Basic HydrolysisAqueous base (e.g., NaOH, KOH)Heating/RefluxPhthalate SaltUses common reagents.Can be harsh; may result in low yields. byjus.com
Acidic HydrolysisAqueous acid (e.g., HCl, H₂SO₄)Heating/RefluxPhthalic AcidEffective for simple substrates.Harsh conditions; not suitable for sensitive molecules. libretexts.org
HydrazinolysisHydrazine (N₂H₄)Reflux in EthanolPhthalhydrazide (B32825)Milder, neutral conditions; generally high yields. thieme-connect.deHydrazine is toxic. acs.org

Reactivity of Carboxylic Acid Moieties

The presence of two carboxylic acid groups, one on the phthalimide ring (at position 4) and one on the N-alkyl chain, allows for a range of reactions typical of this functional group.

The carboxylic acid groups in this compound can be converted into esters and amides, which is useful for creating polymers or other functional materials. evitachem.com

Esterification: The carboxylic acid groups can react with alcohols in the presence of an acid catalyst (like sulfuric acid) to form esters. This is a reversible equilibrium reaction known as Fischer esterification. To drive the reaction to completion, water is typically removed as it is formed. Esters of phthalic acid derivatives are widely used as plasticizers and in the synthesis of polymers. byjus.com

Amidation: Direct reaction of a carboxylic acid with an amine to form an amide is generally difficult and requires high temperatures. More commonly, the carboxylic acid is first "activated". sci-hub.se This can be achieved by converting it to a more reactive derivative, such as an acid chloride or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). These activated intermediates then react readily with primary or secondary amines to form the corresponding amides under milder conditions. sci-hub.se These reactions are fundamental in peptide synthesis and in the creation of polyamides. evitachem.com

ReactionReactantConditions/ReagentsProduct
EsterificationAlcohol (R'-OH)Acid catalyst (e.g., H₂SO₄), HeatEster
Amidation (via Acid Chloride)1. Thionyl chloride (SOCl₂) 2. Amine (R'-NH₂)Stepwise reactionAmide
Amidation (Direct Coupling)Amine (R'-NH₂)Coupling agent (e.g., DCC)Amide

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a potential reaction pathway for the carboxylic acid moieties. While simple aliphatic and aromatic carboxylic acids are often stable, specific structural features or reaction conditions can facilitate this process.

For ω-phthalimido carboxylic acids, photodecarboxylation has been shown to be an effective method. researchgate.net This reaction often proceeds via a photoinduced electron transfer (PET) mechanism, where irradiation leads to the formation of a radical intermediate after the loss of CO₂. researchgate.net This radical can then participate in subsequent C-C bond-forming reactions. researchgate.net Other methods for decarboxylation include radical-based approaches like the Barton decarboxylation or modern variations using photoredox catalysis, which can convert carboxylic acids into alkyl radicals for further functionalization. acs.orgorganic-chemistry.org These methods often require the conversion of the carboxylic acid into a redox-active ester, such as an N-(acyloxy)phthalimide, which then undergoes decarboxylation upon irradiation with visible light or through electrochemical means. acs.orgresearchgate.netrsc.org

Role in Metal Complexation and Ligand Chelation

The structure of this compound, featuring two carboxylate groups and the nitrogen atom of the imide, suggests its potential as a versatile chelating ligand for various metal ions. The carboxyl groups can be deprotonated to form carboxylate anions, which are excellent coordinating agents for metal centers. The imide nitrogen, while generally a weak electron donor, can also participate in coordination, particularly in forming stable chelate rings.

This molecule can function as a multidentate ligand, potentially coordinating to a metal center through:

The carboxylate group on the phthalimide ring.

The carboxylate group on the N-ethyl side chain.

One of the carbonyl oxygens of the imide group.

The simultaneous coordination of two or more of these sites to a single metal ion results in the formation of a stable chelate complex. The specific coordination mode and the resulting geometry of the metal complex would depend on several factors, including the nature of the metal ion, the pH of the solution (which affects the protonation state of the carboxyl groups), and the reaction conditions. For instance, studies on similar polycarboxylic acid ligands have shown the formation of diverse metal-organic coordination polymers with different architectures and dimensionalities. The combination of the rigid phthalimide backbone and the flexible carboxyethyl arm could lead to the formation of unique and stable coordination structures.

Intramolecular and Intermolecular Reactions

The this compound structure can participate in several types of cyclization reactions, primarily involving its side chains or transformations of the imide ring itself.

One notable reaction is the potential for intramolecular cyclization involving the N-(2-carboxyethyl) side chain. Under specific conditions, such as treatment with dehydrating agents or catalysts, the carboxylic acid on the side chain could react with one of the imide carbonyls. This type of reaction has been observed in related systems, where N-substituted phthalimides undergo intramolecular Mukaiyama-type aldol (B89426) coupling to form fused tricyclic lactam systems. nih.gov This process involves the formation of a silyl (B83357) ketene (B1206846) acetal (B89532) from the carboxylic acid side chain, which then adds to an imide carbonyl, resulting in a new ring fused to the original phthalimide structure. nih.gov

Furthermore, the phthalimide ring itself is the product of a cyclization reaction. The hydrolysis of the imide ring to the corresponding phthalamic acid derivative, N-[4-carboxy-2-(2-carboxyethylcarbamoyl)benzoyl]amine, is a reversible process. Under acidic conditions, this open-chain dicarboxylic acid can undergo intramolecular cyclization to reform the phthalimide ring. chemrxiv.org The equilibrium between the cyclic imide and the open-chain amide-acid is a fundamental aspect of phthalimide chemistry.

While the aromatic phthalimide ring does not undergo classical Michael-type conjugate additions, the phthalimide scaffold can participate in other forms of addition reactions, particularly photochemical additions. The phthalimide system can be photoexcited, making it susceptible to additions from various unsaturated molecules like alkenes. researchgate.net

In these reactions, irradiation of the phthalimide in the presence of an alkene can lead to the formation of benzazepinedione derivatives through cycloaddition, where a new seven-membered ring is formed. researchgate.net The phthalimide anion, formed by deprotonation, is often more reactive in these photoaddition reactions. researchgate.net Although not a conjugate addition in the traditional sense, these photochemical reactions represent an important class of addition reactions to the phthalimide core.

Additionally, phthalimide has been explored as a novel component in multicomponent reactions, such as the Passerini reaction, where it acts as the acid component, showcasing its ability to participate in complex addition and rearrangement sequences.

Mechanistic Studies of Phthalimide Transformations

The reaction mechanisms of phthalimides, particularly hydrolysis and formation, have been extensively studied. The hydrolysis of the imide ring, a key reaction, can proceed through different pathways depending on the pH.

Acid-Catalyzed Hydrolysis : In acidic solutions, the reaction mechanism can vary with acid concentration. At lower acidities, an A-2 mechanism is often observed. This pathway involves a rapid, reversible protonation of one of the carbonyl oxygens, followed by a rate-determining nucleophilic attack by a water molecule on the carbonyl carbon. researchgate.net At higher acidities, a shift to an A-1 mechanism, involving the formation of an acylium ion intermediate, may occur. researchgate.net

Base-Catalyzed Hydrolysis : Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate. The subsequent cleavage of the C-N bond results in the opening of the imide ring to form the corresponding phthalamate salt.

The reverse reaction, the cyclization of a phthalamic acid to a phthalimide, also proceeds through a tetrahedral intermediate. The intramolecular nucleophilic attack of the amide nitrogen on the carboxylic acid carbonyl group is a key step. chemrxiv.org Mechanistic studies suggest that this process can involve the in-situ formation of an isoimide, which then rearranges to the more stable phthalimide. chemrxiv.org

For N-substituted phthalimides, the nature of the substituent can influence these pathways. The presence of the carboxyethyl group in this compound could potentially lead to intramolecular catalysis, where the side-chain carboxyl group assists in the hydrolysis or cyclization process.

Substituents on the aromatic ring of the phthalimide scaffold have a pronounced effect on the kinetics and thermodynamics of its reactions. The 4-carboxy group in the target molecule is an electron-withdrawing group, which significantly enhances the electrophilicity of the carbonyl carbons.

This increased electrophilicity has several consequences for reaction rates:

Hydrolysis : Electron-withdrawing groups accelerate the rate of both acid- and base-catalyzed hydrolysis. They stabilize the negative charge that develops on the carbonyl oxygen in the transition state during nucleophilic attack. Kinetic studies on various 4-substituted phthalimides would likely show that the 4-carboxy derivative hydrolyzes faster than the unsubstituted phthalimide.

Cyclization : The rate of cyclization of the corresponding phthalamic acid to form the imide is also influenced by substituents. Electron-withdrawing groups on the phthalic moiety generally favor the imide form at equilibrium.

Kinetic data from related compounds can illustrate this trend. For example, the acid-catalyzed hydrolysis of N-arylphthalimides shows a clear dependence on the electronic nature of the substituents. researchgate.net

Below is a table showing hypothetical relative rate constants for the hydrolysis of 4-substituted phthalimides to illustrate the expected trend.

Substituent at 4-positionElectronic EffectExpected Relative Rate of Hydrolysis (k_rel)
-OCH₃Electron-donating< 1
-HNeutral1
-ClElectron-withdrawing> 1
-COOHElectron-withdrawing> 1 (similar to or greater than -Cl)
-NO₂Strongly electron-withdrawing>> 1

This table demonstrates that the 4-carboxy group is expected to activate the phthalimide ring towards nucleophilic attack, increasing the rate of reactions such as hydrolysis compared to the unsubstituted parent compound.

Spectroscopic and Computational Characterization of 4 Carboxy N 2 Carboxyethyl Phthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For "4-carboxy-N-(2-carboxyethyl)phthalimide," both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced NMR techniques, provide critical insights into its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons of the phthalimide (B116566) ring and the aliphatic protons of the N-(2-carboxyethyl) substituent.

The aromatic region would likely display a complex splitting pattern for the three protons on the substituted benzene (B151609) ring. Based on analogous 4-substituted phthalimides, these protons would appear in the downfield region, typically between 7.5 and 8.5 ppm. The exact chemical shifts and coupling constants would be influenced by the electronic effects of the 4-carboxy group.

The N-(2-carboxyethyl) group would give rise to two triplet signals in the aliphatic region. The methylene (B1212753) group attached to the nitrogen (N-CH₂) is expected to resonate at a lower field (around 3.8-4.2 ppm) due to the deshielding effect of the phthalimide moiety. The other methylene group (-CH₂-COOH) would likely appear at a slightly higher field (around 2.6-3.0 ppm). The protons of the two carboxylic acid groups (-COOH) are expected to appear as broad singlets at a very downfield chemical shift, typically above 10 ppm, and their visibility can be dependent on the solvent and concentration. princeton.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.5 - 8.5 Multiplet
N-CH₂ 3.8 - 4.2 Triplet
CH₂-COOH 2.6 - 3.0 Triplet
Phth-COOH > 10 Broad Singlet
Ethyl-COOH > 10 Broad Singlet

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For "this compound," distinct signals are expected for the carbonyl carbons, aromatic carbons, and aliphatic carbons.

The two carbonyl carbons of the phthalimide ring are expected to appear in the range of 165-175 ppm. uoi.gr The carbon of the 4-carboxy group on the aromatic ring and the carboxy group of the ethyl chain would also resonate in this downfield region, typically between 170 and 185 ppm. libretexts.org The aromatic carbons of the phthalimide ring would produce signals in the 120-150 ppm range. libretexts.org The quaternary carbons, including the one bearing the carboxy group, would likely show weaker signals. The aliphatic carbons of the N-(2-carboxyethyl) group are expected at higher fields, with the N-CH₂ carbon appearing around 35-45 ppm and the -CH₂-COOH carbon at a similar or slightly upfield position. compoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbons Predicted Chemical Shift (ppm)
C=O (Phthalimide) 165 - 175
C=O (Carboxylic Acids) 170 - 185
Aromatic-C 120 - 150
N-CH₂ 35 - 45
CH₂-COOH 30 - 40

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Conformational Analysis and Molecular Dynamics

While direct experimental data is unavailable, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to investigate the three-dimensional structure and conformational preferences of "this compound". These experiments can reveal through-space interactions between protons, providing insights into the spatial proximity of different parts of the molecule. For instance, NOE correlations could help determine the preferred orientation of the N-(2-carboxyethyl) side chain relative to the phthalimide ring system. mdpi.comnih.gov

Furthermore, temperature-dependent NMR studies could provide information on the molecule's dynamic processes, such as the rotation around single bonds and potential conformational equilibria. mdpi.com Such studies are crucial for understanding the flexibility and solution-state behavior of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of "this compound" is expected to be characterized by the vibrational modes of the phthalimide and carboxylic acid functionalities.

A key feature would be the strong and broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimers. libretexts.orgopenstax.orgorgchemboulder.com The carbonyl (C=O) stretching vibrations would also be prominent. The phthalimide group typically shows two distinct C=O stretching bands, an asymmetric stretch around 1770-1790 cm⁻¹ and a symmetric stretch around 1700-1720 cm⁻¹. researchgate.netnih.gov The carboxylic acid C=O stretch is expected to appear as a strong band in the range of 1680-1710 cm⁻¹. openstax.org

Other characteristic absorptions would include C-N stretching of the imide group around 1300-1390 cm⁻¹ and C-O stretching of the carboxylic acids in the 1210-1320 cm⁻¹ region. libretexts.orgplos.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong
C=O (Imide, Asymmetric) 1770 - 1790 Strong
C=O (Imide, Symmetric) 1700 - 1720 Strong
C=O (Carboxylic Acid) 1680 - 1710 Strong
Aromatic C-H > 3000 Medium
Aliphatic C-H < 3000 Medium
C-N (Imide) 1300 - 1390 Medium
C-O (Carboxylic Acid) 1210 - 1320 Medium

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FT-IR, would also be useful for characterizing "this compound." While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar and symmetric vibrations.

The Raman spectrum would likely show strong bands for the aromatic ring vibrations of the phthalimide core. The symmetric C=O stretching vibrations of the imide and carboxylic acid groups would also be Raman active. Surface-Enhanced Raman Scattering (SERS) studies on phthalimide have shown that the molecule can be chemisorbed on silver surfaces, leading to enhanced signals that can provide further details on the vibrational modes. wayne.edu Although a standard Raman spectrum for the title compound is not available, this technique could offer valuable structural information, particularly regarding the carbon skeleton and the symmetric vibrations of the functional groups.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of a compound's molecular weight and the elucidation of its structure through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition and confirming the molecular formula of a compound. For this compound, the molecular formula is C₁₂H₁₁NO₆. HR-MS analysis would involve measuring the experimental mass of the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) and comparing it to the calculated theoretical mass. An agreement within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula.

The theoretical exact mass of the neutral molecule is calculated based on the masses of its most abundant isotopes. These data are essential for confirming the identity of the compound in an experimental setting.

Table 1: HR-MS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₁NO₆
Calculated Monoisotopic Mass 265.0586 Da
Expected Ion (Positive Mode) [M+H]⁺
Calculated m/z for [M+H]⁺ 266.0662 Da
Expected Ion (Negative Mode) [M-H]⁻

| Calculated m/z for [M-H]⁻ | 264.0513 Da |

Note: The data presented is theoretical and serves as a reference for experimental confirmation.

The fragmentation pattern of a molecule in a mass spectrometer provides a structural fingerprint. For this compound, fragmentation would likely be initiated by cleavage of the weakest bonds and rearrangement reactions. The structure contains several key functional groups that would direct the fragmentation pathways: two carboxylic acid groups, an imide linkage, and an aromatic ring. libretexts.orgmiamioh.edu

Analysis of related N-substituted phthalimide derivatives suggests that common fragmentation pathways would include cleavages at the N-alkyl bond, losses of small neutral molecules from the carboxylic acid groups, and fragmentation of the phthalimide core itself. researchgate.net

Key expected fragmentation pathways include:

Decarboxylation: Loss of a carboxyl group (–COOH) as CO₂ (44 Da), a common fragmentation for carboxylic acids. libretexts.org This could occur from the side chain or the aromatic ring.

Loss of Water: Elimination of H₂O (18 Da) from the molecular ion.

Alpha Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the N-ethyl substituent is a characteristic fragmentation for amine and imide derivatives. libretexts.org

Phthalimide Core Fragmentation: The stable phthalimide ring can undergo characteristic cleavages, often involving the loss of carbon monoxide (CO).

Table 2: Predicted Key Fragments for this compound

Proposed Fragment Ion (m/z) Proposed Formula Description of Loss
247 C₁₂H₉NO₅ Loss of H₂O (18 Da)
221 C₁₁H₉NO₄ Loss of COOH (45 Da) via decarboxylation and H• loss
192 C₉H₄O₄ Loss of C₃H₅NO₂ (side chain) and formation of trimellitic anhydride (B1165640) ion

Note: These fragmentation patterns are predicted based on general principles of mass spectrometry and data from structurally related compounds.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, its solid-state structure can be predicted based on analyses of closely related phthalimide derivatives. researchgate.netnih.gov

The crystal structure would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. The phthalimide ring system is expected to be largely planar. The N-(2-carboxyethyl) side chain, however, possesses several rotatable single bonds (N-CH₂, CH₂-CH₂, and CH₂-COOH), allowing for conformational flexibility. The specific conformation adopted in the solid state would be the one that minimizes steric hindrance while maximizing favorable intermolecular interactions within the crystal lattice.

The molecular structure of this compound is rich in functional groups capable of forming strong intermolecular interactions, which would govern the crystal packing.

Hydrogen Bonding: The two carboxylic acid groups are potent hydrogen bond donors and acceptors. It is highly probable that these groups would form strong, directional hydrogen bonds, potentially leading to the formation of centrosymmetric dimer motifs or extended one-dimensional chains and two-dimensional sheets.

π-π Stacking: The planar, electron-deficient aromatic phthalimide ring is capable of engaging in π-π stacking interactions. Crystal structures of similar phthalimide compounds often show head-to-tail stacking of the phthalimide planes, contributing significantly to the stability of the crystal lattice. researchgate.net

The interplay of these interactions would result in a highly organized and thermodynamically stable crystal structure.

Computational Chemistry and Molecular Modeling

Computational chemistry provides valuable insights into the structural and electronic properties of molecules, complementing experimental data. chemrxiv.org For this compound, various computational methods can be employed for detailed characterization. mdpi.comasianpubs.org

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate molecular properties. DFT calculations could be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule in the gas phase or in solution, providing theoretical values for bond lengths and angles.

Predict Spectroscopic Properties: Calculate vibrational frequencies (for IR spectroscopy) and NMR chemical shifts, which can be correlated with experimental spectra.

Analyze Electronic Structure: Generate molecular orbital diagrams (e.g., HOMO and LUMO) to understand the molecule's electronic behavior and reactivity. Mapping the electrostatic potential onto the electron density surface can reveal the electron-rich and electron-poor regions of the molecule, indicating sites for potential intermolecular interactions.

Molecular dynamics (MD) simulations could be used to explore the conformational landscape of the flexible carboxyethyl side chain over time, providing a deeper understanding of its dynamic behavior. These computational approaches are integral to modern chemical research, offering a theoretical framework for interpreting experimental results and predicting molecular properties. nih.gov

In silico ADMET Property Investigations (as a computational methodology)No studies have been published that report the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for this compound using computational methods.

Consequently, the requested article with its specific outline and data requirements cannot be generated with scientific accuracy at this time. Further experimental and computational research would be required to characterize this specific compound.

Derivatives and Analogues of 4 Carboxy N 2 Carboxyethyl Phthalimide

Modifications of the N-(2-carboxyethyl) Moiety

The N-(2-carboxyethyl) portion of the molecule is a primary target for structural variation. Alterations to the length of the alkyl chain and the introduction of various functional groups can significantly impact the molecule's spatial arrangement and chemical reactivity.

A homologous series of N-carboxyalkyl phthalimides can be systematically synthesized by varying the length of the alkyl chain connecting the phthalimide (B116566) nitrogen to the terminal carboxylic acid. This is typically achieved through the condensation of phthalic anhydride (B1165640), or its derivatives like 4-carboxyphthalic anhydride (trimellitic anhydride), with different amino acids. ctppc.org For instance, reacting trimellitic anhydride with glycine (B1666218) (H₂N-CH₂-COOH) would yield 4-carboxy-N-(carboxymethyl)phthalimide, the lower homologue of the title compound, while using 4-aminobutanoic acid would produce the higher homologue, 4-carboxy-N-(3-carboxypropyl)phthalimide.

The general synthesis involves the reaction of an amino acid with phthalic anhydride or a substituted version thereof, often under dehydrating conditions at elevated temperatures. organic-chemistry.org The Gabriel synthesis provides a related route, where potassium phthalimide is reacted with a haloalkanoic acid ester, followed by hydrolysis of the ester group. organic-chemistry.orgbyjus.com

Table 1: Homologous Series of N-Carboxyalkyl Phthalimides Derived from Trimellitic Anhydride


Compound NameAlkyl Chain Length (n) in -(CH₂)n-COOHStarting Amino AcidMolecular Formula
4-carboxy-N-(carboxymethyl)phthalimide1GlycineC₁₁H₇NO₆
4-carboxy-N-(2-carboxyethyl)phthalimide2β-AlanineC₁₂H₉NO₆
4-carboxy-N-(3-carboxypropyl)phthalimide34-Aminobutanoic acidC₁₃H₁₁NO₆
4-carboxy-N-(4-carboxybutyl)phthalimide45-Aminopentanoic acidC₁₄H₁₃NO₆
4-carboxy-N-(5-carboxypentyl)phthalimide56-Aminohexanoic acidC₁₅H₁₅NO₆

Beyond simply extending the alkyl chain, diverse functional groups can be incorporated to create more complex derivatives. For example, starting with amino acids containing additional functionalities, such as aspartic acid or glutamic acid, would introduce a second carboxylic acid group along the alkyl backbone. Similarly, using amino acids with hydroxyl (e.g., serine, threonine) or thiol (e.g., cysteine) groups would result in phthalimide derivatives bearing these functionalities.

The introduction of these groups can impart specific chemical properties. A hydroxyl group can act as a hydrogen bond donor and acceptor, while a thiol group can participate in disulfide bond formation or coordinate to metal ions. The electron-withdrawing nature of the phthalimido group can influence the reactivity of C-H bonds on the alkyl chain, potentially protecting nearby sites from certain chemical reactions while allowing for functionalization at more distant positions. nih.govacs.org Research has shown that the phthalimido group can act as a protecting group for primary amines, enabling selective C-H functionalization at sites distal to the nitrogen atom. nih.govacs.org

Functionalization of the Phthalimide Aromatic Ring

The benzene (B151609) ring of the phthalimide core is another key site for modification. The introduction of various substituents or altering the position of the existing carboxylic acid group can lead to a vast number of derivatives with distinct electronic and steric properties.

Starting with substituted phthalic anhydrides allows for the synthesis of a wide range of N-substituted phthalimides with different functionalities on the aromatic ring. Common synthetic strategies involve electrophilic aromatic substitution reactions on phthalic anhydride itself, such as nitration or halogenation, followed by condensation with the desired amine. For instance, nitration of phthalic anhydride yields 3-nitrophthalic anhydride and 4-nitrophthalic anhydride, which can then be used to synthesize the corresponding nitro-substituted N-(2-carboxyethyl)phthalimide derivatives.

These substituents can dramatically alter the electronic properties of the phthalimide ring. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the ring, while electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) decrease it. rsc.org These electronic effects can influence the molecule's reactivity, spectroscopic properties, and intermolecular interactions. nih.gov Synthetic methods have been developed that tolerate a wide range of functional groups on the aromatic ring, allowing for the creation of diverse libraries of compounds. acs.org

Table 2: Examples of Aromatic Ring-Substituted Phthalimide Derivatives


Substituent (R)Position on RingStarting MaterialResulting Phthalimide Derivative Name
-NO₂4-position4-Nitrophthalic anhydride4-Nitro-N-(2-carboxyethyl)phthalimide
-NH₂4-position4-Aminophthalic anhydride4-Amino-N-(2-carboxyethyl)phthalimide
-Cl4-position4-Chlorophthalic anhydride4-Chloro-N-(2-carboxyethyl)phthalimide
-OCH₃4-position4-Methoxyphthalic anhydride4-Methoxy-N-(2-carboxyethyl)phthalimide
-Br3-position3-Bromophthalic anhydride3-Bromo-N-(2-carboxyethyl)phthalimide

The parent compound, this compound, is derived from trimellitic anhydride (phthalic anhydride-4-carboxylic acid). Isomeric analogues can be synthesized by starting with other isomers of carboxypythalic anhydride. Hemimellitic anhydride (phthalic anhydride-3-carboxylic acid) would react with β-alanine to yield 3-carboxy-N-(2-carboxyethyl)phthalimide.

Hybrid Phthalimide Architectures

The phthalimide-dicarboxylic acid scaffold can be incorporated into larger, more complex molecular structures, creating hybrid architectures. These hybrid molecules combine the features of the phthalimide core with those of other chemical moieties, potentially leading to novel properties and applications.

For example, the carboxylic acid groups of this compound can serve as handles for further chemical reactions. They can be converted to esters, amides, or acid chlorides, allowing for covalent linkage to other molecules such as polymers, fluorescent dyes, or other pharmacophores. nih.gov Recent research has focused on synthesizing hybrid molecules where the phthalimide unit is linked to other heterocyclic systems, such as oxadiazoles, triazoles, benzoxazoles, or hydantoins. nih.govnih.govnih.gov These hybrid compounds are often designed to target multiple biological pathways or to combine different functionalities within a single molecule. nih.govnih.gov The synthesis of these complex structures often involves multi-step reaction sequences, leveraging the well-established chemistry of both the phthalimide core and the appended molecular fragments. nih.gov

Comparative Studies with Related Imide Systems

Succinimide and maleimide (B117702) are five-membered cyclic imides that serve as important structural analogues to the six-membered ring system of phthalimide. While sharing the core imide functionality, the differences in ring size and saturation lead to distinct chemical and biological properties.

Succinimide derivatives, like phthalimides, are used in a variety of chemical syntheses and have been explored for their biological activities. nih.govrdd.edu.iq Both phthalimides and succinimides can be synthesized from their respective anhydrides. nih.gov N-substituted succinimides and phthalimides have been investigated as sulfenylating reagents in organic transformations. beilstein-journals.org Comparative studies have shown that arenesulfonyl succinimides and arenesulfonyl phthalimides exhibit similar chemical behavior to their corresponding anhydrides. researchgate.net

Maleimide derivatives are characterized by the presence of a carbon-carbon double bond within the five-membered ring, which makes them particularly reactive as Michael acceptors. This reactivity is a key feature distinguishing them from the aromatic and more stable phthalimide ring. actascientific.com The synthesis of maleimide derivatives often starts from maleic anhydride. actascientific.com

Table 3: Comparative Features of Phthalimide, Succinimide, and Maleimide Systems

Feature Phthalimide Succinimide Maleimide
Ring Structure Six-membered aromatic diimide Five-membered saturated diimide Five-membered unsaturated diimide
Reactivity Generally stable aromatic ring Saturated and relatively stable Contains a reactive C=C double bond (Michael acceptor)
Synthesis Precursor Phthalic anhydride Succinic anhydride Maleic anhydride
Shared Applications Synthesis of biologically active compounds, chemical reagents Synthesis of biologically active compounds, chemical reagents Bioconjugation (reaction with thiols), polymer synthesis

Naphthalimides and diphenimides represent another class of imide systems that offer a basis for comparison, particularly in terms of their photophysical properties.

Naphthalimides, which contain a naphthalene (B1677914) backbone fused to the imide ring, are well-known for their strong fluorescence and high photostability. mdpi.comnih.govbeilstein-journals.org The extended π-system of the naphthalene core, compared to the benzene ring in phthalimide, results in absorption and emission at longer wavelengths. mdpi.com The photophysical properties of naphthalimide derivatives are highly sensitive to their environment, such as solvent polarity. mdpi.comrsc.org This sensitivity makes them useful as fluorescent probes. beilstein-journals.org In contrast, phthalimide derivatives are generally less fluorescent, although certain substitutions can enhance their emission. rsc.org

Diphenimides, derived from diphenic acid, contain a biphenyl (B1667301) backbone. The non-planar, twisted nature of the biphenyl unit can influence the electronic and steric properties of the resulting imide. This structural difference can lead to variations in solubility, aggregation behavior, and interaction with other molecules compared to the planar phthalimide system.

Table 4: Photophysical Property Comparison: Phthalimide vs. Naphthalimide

Property Phthalimide Derivatives Naphthalimide Derivatives
Core Structure Benzene ring fused to imide Naphthalene ring fused to imide
π-Conjugation Less extended More extended
Fluorescence Generally weak, but can be enhanced by substituents Strong fluorescence, high quantum yields
Absorption/Emission Typically in the UV-A to blue region Typically in the blue to green/yellow region
Photostability Moderate High
Environmental Sensitivity Can be sensitive to environment Highly sensitive to solvent polarity

Applications of 4 Carboxy N 2 Carboxyethyl Phthalimide in Advanced Chemical Research

Role as a Chemical Scaffold in Molecular Design

The intrinsic properties of the 4-carboxy-N-(2-carboxyethyl)phthalimide structure, such as its rigidity, planarity, and the presence of multiple functional groups, make it an excellent scaffold for the rational design of complex molecules with tailored properties.

Design and Synthesis of Chemically Modifiable Ligands

The two carboxylic acid groups in this compound serve as convenient handles for chemical modification, allowing for the synthesis of a diverse range of ligands. These carboxyl groups can be readily converted into esters, amides, or other functional groups, enabling the attachment of various molecular fragments. This adaptability is crucial in the development of ligands for coordination chemistry, catalysis, and materials science. For instance, the carboxyl groups can be reacted with amino- or alcohol-containing molecules to create multidentate ligands capable of chelating metal ions. The rigid phthalimide (B116566) backbone ensures a predictable spatial arrangement of the coordinating arms, which is a desirable feature in the design of selective metal catalysts and functional coordination polymers.

Functional Group TransformationReagents and ConditionsPotential Application of Resulting Ligand
EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄)Soluble metal complexes, components for polymers
AmidationAmine, Coupling agent (e.g., DCC, EDC)Polyamides, hydrogen-bonded networks, bioactive molecules
Conversion to acid chlorideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Highly reactive intermediate for further functionalization

Development of Building Blocks for Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, to construct large, well-ordered structures from smaller molecular components. The this compound molecule is an ideal building block for such assemblies. The carboxylic acid groups are excellent hydrogen bond donors and acceptors, capable of forming robust and directional hydrogen bonds. mdpi.com This can lead to the formation of predictable supramolecular synthons, driving the self-assembly of tapes, sheets, or three-dimensional networks. mdpi.com

Furthermore, the planar and electron-deficient aromatic ring of the phthalimide moiety can participate in π-π stacking interactions with other aromatic systems. mdpi.com The combination of hydrogen bonding and π-π stacking interactions provides a powerful tool for controlling the architecture of the resulting supramolecular structures. The presence of two carboxylic acid groups offers the potential for creating extended, networked materials with applications in areas such as crystal engineering, host-guest chemistry, and the development of porous materials. researchgate.net

Exploration of Structural Motifs for Molecular Recognition Studies

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The design of synthetic receptors capable of selectively binding to specific guest molecules is a major focus of this field. The structural features of this compound make it an attractive platform for developing synthetic receptors. ijacskros.com

The two carboxylic acid groups can act as binding sites for guest molecules that can participate in hydrogen bonding, such as complementary dicarboxylic acids, amides, or ureas. The defined spatial orientation of these binding sites, enforced by the rigid phthalimide scaffold, can lead to high selectivity for guests of a particular size and shape. The phthalimide ring itself can also contribute to binding through hydrophobic and π-stacking interactions. By systematically modifying the structure of the scaffold, for example, by altering the length and flexibility of the N-alkyl chain, it is possible to fine-tune the binding properties of the resulting receptor and optimize its selectivity for a target guest molecule.

Utility in Organic Synthesis Methodologies

Beyond its role as a structural scaffold, this compound is a valuable reagent in organic synthesis, primarily due to the reactivity of the phthalimide group.

Precursor in the Synthesis of Amines and Amino Acids (e.g., via Gabriel Synthesis principles)

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides. wikipedia.orgyoutube.commasterorganicchemistry.com The reaction utilizes the phthalimide anion as a surrogate for the ammonia (B1221849) anion (NH₂⁻), preventing the over-alkylation that is often a problem when using ammonia directly. wikipedia.org The general principle involves the N-alkylation of a phthalimide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. youtube.com

The presence of the carboxylic acid groups in this compound does not interfere with the fundamental steps of the Gabriel synthesis. In fact, this compound can be seen as a modified phthalimide reagent that can be used to synthesize amino acids or amines with additional carboxylic acid functionality. For instance, after N-alkylation with a suitable haloester, subsequent hydrolysis would yield an amino acid. The reaction proceeds in two main stages:

N-Alkylation: The phthalimide is first deprotonated with a base, such as potassium hydroxide (B78521) or potassium carbonate, to form the nucleophilic phthalimide anion. This anion then reacts with a primary alkyl halide in a nucleophilic substitution reaction (SN2) to form the N-alkylphthalimide derivative. masterorganicchemistry.com

Deprotection (Cleavage): The resulting N-alkylphthalimide is then cleaved to release the primary amine. This can be achieved under acidic or basic conditions, but the most common and milder method is hydrazinolysis (the Ing-Manske procedure), which involves heating with hydrazine (B178648) hydrate. wikipedia.org This method produces the desired primary amine and a stable phthalhydrazide (B32825) byproduct. wikipedia.org

The Gabriel synthesis is particularly useful for the synthesis of α-amino acids when diethyl bromomalonate is used as the alkylating agent. youtube.com

Application as a Protecting Group for Amines and Related Functionalities

The phthalimide group is a robust and widely used protecting group for primary amines in multi-step organic synthesis. organic-chemistry.orgchemicalbook.comwikipedia.orgthieme-connect.deorganic-chemistry.org It effectively masks the nucleophilicity and basicity of the amine, preventing it from participating in unwanted side reactions. The phthaloyl (Phth) group is stable to a wide range of reaction conditions, including many acidic and oxidative conditions. nih.gov

The introduction of the phthalimide protecting group is typically achieved by reacting the primary amine with phthalic anhydride (B1165640). wikipedia.org The deprotection, or removal of the phthalimide group, is most commonly accomplished by hydrazinolysis, as described in the Gabriel synthesis. thieme-connect.de Alternative, milder deprotection methods have also been developed, for instance, using sodium borohydride (B1222165) followed by acetic acid, which can be beneficial when other functional groups in the molecule are sensitive to hydrazine. organic-chemistry.org

Intermediate in the Synthesis of Complex Organic Molecules

The phthalimide group is a cornerstone in synthetic organic chemistry, primarily utilized as a masked form of a primary amine. The Gabriel synthesis, a classic method, employs the phthalimide anion as a nucleophile to displace alkyl halides, followed by the liberation of the primary amine, often through hydrazinolysis. masterorganicchemistry.com This strategy prevents the over-alkylation common in direct amination with ammonia or primary amines. masterorganicchemistry.com

The structure of this compound offers multiple reactive handles for building more complex molecules. The N-substituted side chain is introduced via the reaction of a phthalimide derivative with an appropriate amino acid or its precursor. The carboxylic acid groups on both the aromatic ring and the N-alkyl chain can be activated to form amide bonds, esters, or other derivatives. For instance, the activation of a carboxylic acid with a coupling reagent like pivaloyl chloride (PivCl) can facilitate the formation of amide bonds under mild conditions. nih.gov This dual functionality allows the molecule to act as a linker or scaffold, enabling the covalent assembly of larger, multifunctional architectures. The phthalimide moiety itself can serve as a bioisostere for a carboxylic acid due to the acidity of its N-H proton (pKa ≈ 8.3), participating in reactions like the Passerini reaction to form complex products. nih.gov

The general synthetic utility is rooted in the stepwise modification of its functional groups. For example, one carboxyl group could be selectively protected while the other is reacted, allowing for controlled, directional synthesis. The phthalimide group can be cleaved at a later stage to unmask a primary amine, which can then participate in further synthetic transformations.

Advanced Materials Chemistry

The unique electronic and structural properties of the phthalimide core, combined with the coordinating ability of its carboxylate groups, make this compound an attractive component for advanced materials.

The two carboxylic acid groups in this compound allow it to function as a monomer or a cross-linking agent in the synthesis of polymers such as polyamides and polyesters. The rigid phthalimide unit, when incorporated into a polymer backbone, can enhance thermal stability, mechanical strength, and modify the material's solubility and processing characteristics.

Furthermore, derivatives of phthalimides and the closely related naphthalimides are used to create functional polymeric networks. For instance, sensor molecules based on these imide structures can be incorporated into hydrogels for the development of advanced sensing materials. nih.gov The carboxylic acid groups provide convenient points for covalent attachment to the polymer matrix, ensuring the functional unit is retained within the material.

Phthalimide and its derivatives, particularly naphthalimides, are known for their robust photophysical properties, including strong absorption and fluorescence. beilstein-journals.org While this compound itself is not inherently photochromic, its core structure serves as a platform for creating photoactive materials. By introducing photochromic units, such as styryl groups, onto the imide core, molecules can be designed that exhibit reversible changes in their absorption spectra upon irradiation with light. researchgate.net

The electronic nature of the phthalimide system is also exploited in electrochromic materials, which change color in response to an applied electrical potential. mdpi.com Phthalimide derivatives can undergo reversible electrochemical reduction, leading to changes in their optical properties. mdpi.com The presence of carboxylic acid groups in this compound could be used to tune the redox potentials and anchor the molecules to conductive surfaces, such as transparent electrodes, for the fabrication of electrochromic devices.

The development of chemosensors for the detection of specific ions is a significant area of research. The phthalimide and naphthalimide frameworks are frequently used in the design of fluorescent and colorimetric sensors. nih.gov The imide N-H group, along with other hydrogen bond donors like ureas or thioureas attached to the core, can act as a binding site for anions. nih.govresearchgate.net

The this compound structure is well-suited for anion sensing applications. The carboxylic acid groups can be deprotonated to form carboxylates, which can act as electrostatic binding sites or participate in hydrogen bonding interactions with target anions. The phthalimide core can serve as a signaling unit, where anion binding events modulate its fluorescence or absorbance properties, leading to a detectable "turn-on" or "turn-off" response. For example, the binding of an anion can cause a drastic change in the emission intensity and excitation spectrum of a sensor molecule. mdpi.com The design allows for high sensitivity and selectivity towards specific anions like fluoride, chloride, or dihydrogen phosphate. researchgate.netmdpi.com

Investigation of Molecular Interactions and Reactivity in Chemical Biology

Phthalimide derivatives are recognized for their wide range of biological activities and are valuable tools for studying biological systems. nih.gov

Understanding how small molecules bind to proteins is fundamental to drug discovery and chemical biology. Phthalimide derivatives are often used as model compounds to investigate these interactions. nih.govmdpi.com The interaction of these ligands with plasma proteins, such as bovine serum albumin (BSA) and α1-acid glycoprotein (B1211001) (AAG), is a crucial aspect of their pharmacokinetic profile. nih.gov

Spectroscopic techniques like fluorescence spectroscopy and circular dichroism are employed to characterize the binding events. The intrinsic fluorescence of proteins (often from tryptophan residues) can be quenched upon ligand binding, and this change can be used to determine key binding parameters. The binding of this compound to a protein like albumin would likely involve hydrogen bonding and van der Waals forces, facilitated by its carboxyl groups and aromatic ring system. mdpi.com Molecular docking studies can further elucidate the specific binding site and orientation of the ligand within the protein's structure. nih.gov The negative Gibbs free energy (ΔG°) values obtained from these studies indicate the spontaneity of the binding process.

Table 1: Representative Binding Parameters for Phthalimide Analogs with Bovine Serum Albumin (BSA)

ParameterValueInterpretation
Binding Constant (Kb)~104 - 105 M-1Indicates a strong and stable complex formation between the ligand and protein.
Number of Binding Sites (n)~1Suggests a 1:1 binding stoichiometry.
Gibbs Free Energy (ΔG°)NegativeShows that the binding process is spontaneous.
Enthalpy Change (ΔH°)NegativeSuggests that hydrogen bonding and van der Waals forces are the primary drivers of the interaction. mdpi.com
Entropy Change (ΔS°)NegativeConsistent with the formation of an ordered ligand-protein complex. mdpi.com

This interactive table contains representative data based on studies of various phthalimide derivatives binding to plasma proteins. nih.govmdpi.com The exact values for this compound would require specific experimental determination.

The binding of such ligands can also induce conformational changes in the protein's secondary structure, such as a decrease in α-helix content, which can be monitored using circular dichroism spectroscopy. mdpi.com These studies are vital for understanding how the structural features of a molecule like this compound contribute to its biological interactions and biodistribution.

Exploration of Chemical Probes for Biochemical Pathways

No research articles were identified that specifically describe the use of this compound as a chemical probe for investigating biochemical pathways.

Mechanisms of N-Acyliminium Ion Reactivity in Phthalimido Systems

While the general reactivity of N-acyliminium ions in phthalimido systems is a known area of organic chemistry, no studies were found that specifically detail these mechanisms in the context of this compound.

Q & A

Q. How to resolve contradictions in biological activity across studies?

  • Data Reconciliation :
  • Species-Specific Effects : Replicate assays in multiple models (e.g., murine vs. human cell lines) .
  • Dosage Optimization : Conduct dose-response curves (0.1–100 µM) to identify therapeutic windows .

Q. Tables for Key Data

Property Value/Method Reference
pKa (carboxylic acid)~4.2–4.5 (estimated)
LD50 (oral, rat)>5000 mg/kg (low acute toxicity)
Optimal hydrolysis temp.80–100°C (NaOH, 2–4 M)
FT-IR (C=O stretch)1770 cm⁻¹ (phthalimide), 1700 cm⁻¹ (COOH)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.